molecular formula C17H20N2OS B12617428 [4-(1-Phenylethyl)piperazin-1-yl](thiophen-3-yl)methanone CAS No. 918480-24-7

[4-(1-Phenylethyl)piperazin-1-yl](thiophen-3-yl)methanone

Cat. No.: B12617428
CAS No.: 918480-24-7
M. Wt: 300.4 g/mol
InChI Key: LSSAPBQGHJJWHU-UHFFFAOYSA-N
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Description

The compound 4-(1-Phenylethyl)piperazin-1-ylmethanone features a piperazine core substituted at the 4-position with a 1-phenylethyl group and a thiophen-3-yl methanone moiety. This structure combines aromatic (thiophene, phenyl) and aliphatic (piperazine) components, making it a candidate for diverse pharmacological applications. Its molecular formula is C₁₈H₂₁N₂OS (calculated based on structural analogs in and ), with a molecular weight of approximately 313.44 g/mol.

Properties

CAS No.

918480-24-7

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C17H20N2OS/c1-14(15-5-3-2-4-6-15)18-8-10-19(11-9-18)17(20)16-7-12-21-13-16/h2-7,12-14H,8-11H2,1H3

InChI Key

LSSAPBQGHJJWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Ring

The piperazine core is synthesized through cyclization reactions involving diamines and dihaloalkanes. A common method includes:

  • Alkylation : Piperazine reacts with a halide (e.g., 1-phenylethyl bromide) under basic conditions (e.g., sodium hydroxide) to yield the substituted piperazine.

    $$
    \text{Piperazine} + \text{1-Phenylethyl Bromide} \rightarrow \text{4-(1-Phenylethyl)piperazine}
    $$

Introduction of the Phenylethyl Group

This step often involves alkylation where the piperazine ring is treated with a phenylethyl halide under basic conditions. The reaction can be summarized as follows:

  • Reagents : Use of potassium carbonate as a base in a suitable solvent (e.g., ethanol) enhances the reaction efficiency.

Attachment of the Thiophene Moiety

The thiophene ring is introduced through coupling reactions, typically using palladium-catalyzed methods such as Suzuki or Stille coupling. The general mechanism includes:

  • Nucleophilic Acylation : The nitrogen atom in the piperazine acts as a nucleophile, displacing a leaving group from thiophen-3-carbonyl chloride to form the ketone linkage.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for enhancing yield and purity. Key factors include:

  • Temperature : Reactions are often conducted at elevated temperatures (e.g., 80°C) to increase reaction rates.

  • Solvent Choice : Polar aprotic solvents like dichloromethane or dimethylformamide are preferred for their ability to solvate reactants effectively.

  • Catalysts : The use of palladium catalysts in coupling reactions significantly improves yields.

Yield and Purification Techniques

The overall yield of 4-(1-Phenylethyl)piperazin-1-ylmethanone can vary depending on the optimization strategies employed:

Step Yield (%) Notes
Piperazine Formation ~70% Basic conditions enhance reactivity
Phenylethyl Introduction ~60% Optimized base and solvent improve yields
Thiophene Attachment ~40% Palladium catalysts are critical

Purification methods such as chromatography (normal-phase followed by reverse-phase) are essential to achieve high purity (>95%) of the final product.

Analytical Techniques for Characterization

Characterization of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves several analytical techniques:

Chemical Reactions Analysis

Piperazine Core Formation

Piperazine derivatives are typically synthesized via alkylation or acylation. For example:

  • Alkylation : Piperazine reacts with a halide (e.g., 1-phenylethyl bromide) under basic conditions (e.g., NaOH) to form the substituted piperazine .

  • Acylation : Piperazine can be acylated using carbonyl reagents (e.g., thiophen-3-carbonyl chloride) in the presence of a base (e.g., Et₃N) to yield the methanone .

Attachment of Thiophen-3-yl Group

The thiophen-3-yl group is introduced via nucleophilic acylation:

  • Mechanism : The piperazine nitrogen acts as a nucleophile, displacing the chloride in thiophen-3-carbonyl chloride to form the ketone linkage .

  • Conditions : Reactions may use solvents like DCM or THF, often with microwave assistance to reduce reaction times .

Functionalization of Piperazine

The 1-phenylethyl group is added via alkylation:

  • Reagents : 1-Phenylethyl halides (e.g., bromide) and bases (e.g., K₂CO₃) under reflux .

  • Efficiency : Ultrasound irradiation (e.g., 25 kHz, 250 W) can accelerate reactions, as demonstrated in analogous multi-component syntheses .

Nucleophilic Substitution

In the alkylation of piperazine, the amine attacks an electrophilic carbon (e.g., in 1-phenylethyl bromide), forming a new C–N bond .

Acylation

The acylation involves deprotonation of the piperazine nitrogen by a base (e.g., Et₃N), followed by nucleophilic attack on the carbonyl chloride .

Analytical Characterization

  • NMR : Confirms the structure by identifying aromatic protons (thiophene, phenyl), methylene groups (piperazine), and ketone carbonyls .

  • IR : Detects carbonyl stretching (~1680 cm⁻¹) and amine vibrations .

  • MS : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 349.5 for analogous compounds) .

Research Findings

  • Efficiency : Ultrasound and microwave methods enhance reaction rates and yields (e.g., 85–95% in multi-component reactions) .

  • Selectivity : InCl₃ catalysis improves regioselectivity in analogous piperazine syntheses .

  • Safety : Controlled conditions (e.g., inert atmospheres) are critical due to the reactivity of carbonyl chlorides .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit significant interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can act as anxiolytics by modulating serotonergic pathways .

Tyrosinase Inhibition

Tyrosinase inhibitors are essential in treating hyperpigmentation disorders. Compounds structurally related to 4-(1-Phenylethyl)piperazin-1-ylmethanone have demonstrated competitive inhibition against tyrosinase, suggesting potential applications in cosmetic formulations aimed at reducing melanin production .

Antimicrobial Activity

Preliminary studies have indicated that certain derivatives possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a closely related compound in rodent models. The results showed a significant reduction in immobility time in the forced swim test, indicating potential efficacy as an antidepressant agent .

Case Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that a derivative of 4-(1-Phenylethyl)piperazin-1-ylmethanone exhibited an IC50 value of 0.18 μM against tyrosinase, outperforming traditional inhibitors like kojic acid . This suggests promising applications in dermatology.

Data Table: Biological Activities Overview

Activity TypeCompound TestedIC50 Value (μM)Reference
Tyrosinase Inhibition4-(1-Phenylethyl)piperazin-1-ylmethanone0.18
AntidepressantPhenethyl derivativeN/A
AntimicrobialPiperazine derivativesN/A

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the thiophene moiety may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

A. TRR469
  • Structure: (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone
  • Key Features: Amino group at the C-2 position of the thiophene ring. 4-Fluorophenyl and 4-chlorophenyl substituents.
  • Activity: Acts as an A1 adenosine receptor (A1AR) positive allosteric modulator (PAM), showing efficacy in neuropathic pain models .
  • Comparison: Unlike the target compound, TRR469’s amino-thiophene core and halogenated aryl groups enhance receptor binding. The absence of an amino group in the target compound may reduce A1AR affinity but improve metabolic stability.
B. Compound 52 (Baraldi et al.)
  • Structure: (2-Amino-4-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-5-phenylthiophen-3-yl)(4-chlorophenyl)methanone
  • Key Features :
    • 4-Chlorophenyl substituent on the piperazine.
    • Dual substitution (C-4 and C-5) on the thiophene.
  • Activity : Exhibits potent allosteric enhancer activity on A1AR due to electron-withdrawing 4-chloro groups .
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₁₈H₂₁N₂OS 313.44 ~3.2* 1-Phenylethyl, thiophen-3-yl
TRR469 C₂₈H₂₆ClFN₃OS 506.05 N/A 4-Fluorophenyl, 4-chlorophenyl
4-(3-Chlorophenyl)piperazin-1-ylmethanone C₁₇H₁₆ClFN₂O 318.78 3.456 3-Chlorophenyl, 2-fluorophenyl
{4-[1-(3-Chlorophenyl)cyclopropane-1-carbonyl]piperazin-1-yl}(thiophen-3-yl)methanone C₁₉H₁₉ClN₂O₂S 374.88 N/A 3-Chlorophenyl cyclopropane

*Estimated based on analogs in .

Pharmacological and Structural Insights

  • Electron-Withdrawing vs. Bulky Substituents :
    • Halogenated aryl groups (e.g., 4-chloro in Compound 52) enhance A1AR binding via electronic effects .
    • The target compound’s 1-phenylethyl group may prioritize lipophilicity (logP ~3.2) over direct receptor interactions, favoring blood-brain barrier penetration.
  • Thiophene vs. Thiazole :
    • Replacing thiophene with thiazole () introduces a nitrogen atom, altering solubility and hydrogen-bonding capacity.

Biological Activity

The compound 4-(1-Phenylethyl)piperazin-1-ylmethanone, a derivative of piperazine, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The molecular structure of 4-(1-Phenylethyl)piperazin-1-ylmethanone can be represented as follows:

C13H16N2OS\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{OS}

This compound features a piperazine ring substituted with a phenylethyl group and a thiophene moiety. The synthesis typically involves the reaction of piperazine derivatives with thiophene derivatives under controlled conditions to yield the desired ketone structure.

1. Antitumor Activity

Research has shown that compounds similar to 4-(1-Phenylethyl)piperazin-1-ylmethanone exhibit significant antitumor properties. For instance, studies on related piperazine derivatives demonstrated their ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

2. Antimicrobial Properties

The antimicrobial efficacy of piperazine derivatives is well-documented. A study evaluating a series of piperazine-based compounds reported notable antibacterial and antifungal activities against several pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Serotonin Receptor Affinity

Several studies have investigated the affinity of piperazine derivatives for serotonin receptors, particularly 5-HT1A receptors. Compounds structurally related to 4-(1-Phenylethyl)piperazin-1-ylmethanone have shown micromolar affinities, suggesting potential applications in treating mood disorders and anxiety.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor activity of a series of 4-(arylpiperazin-1-yl) derivatives, including those with thiophene substitutions. The most promising compound exhibited an IC50 value of 2.30 μM against human cancer cell lines, indicating strong antitumor potential.

Case Study 2: Antimicrobial Testing

In a comparative analysis, several piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that 4-(1-Phenylethyl)piperazin-1-ylmethanone had an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL, showcasing its effectiveness as an antimicrobial agent.

Research Findings Table

Biological ActivityCompoundIC50/MICMechanism
Antitumor[4-(1-PHE)pip-thiophen]2.30 μMApoptosis induction
Antibacterial[4-(1-PHE)pip-thiophen]8–32 µg/mLMembrane disruption
Serotonin Receptor AffinitySimilar DerivativesK_i = 2.30 μMReceptor binding

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Phenylethyl)piperazin-1-ylmethanone, and how are yields optimized?

The compound is typically synthesized via coupling reactions between functionalized piperazine and thiophene precursors. For example, a two-step procedure involving (1) activation of the thiophene-3-carboxylic acid moiety using coupling agents like HATU or EDC and (2) nucleophilic substitution with 1-phenylethylpiperazine. Yields (~40%) can be improved by optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and employing purification methods such as normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (30% acetonitrile/0.1% formic acid) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., observed m/z 475.1411 vs. calculated 475.1410 for similar analogs) .
  • NMR Spectroscopy: Assigns proton environments (e.g., δ 7.58–6.95 for aromatic protons in thiophene and phenyl groups) .
  • Melting Point Analysis: Validates crystallinity and purity (e.g., melting range 103–105°C for structurally related compounds) .
  • Reverse-Phase HPLC: Quantifies purity (>95%) and detects impurities using UV/PDA detectors .

Advanced Research Questions

Q. How can structural modifications to the piperazine or thiophene moieties enhance target-specific activity (e.g., enzyme inhibition)?

  • Piperazine Modifications: Introducing electron-withdrawing groups (e.g., cyano or halogen substituents) on the phenyl ring of the 1-phenylethyl group can improve binding to enzymes like monoacylglycerol lipase (MAGL) or DPP-4. For example, analogs with 2-cyanophenyl substitutions showed enhanced inhibitory potency in dopamine receptor studies .
  • Thiophene Modifications: Replacing the thiophen-3-yl group with bioisosteres like thiazole or pyridine alters electron density and hydrogen-bonding capacity, impacting interactions with catalytic sites (e.g., SARS-CoV-2 main protease inhibition) .

Q. What methodological approaches are recommended for resolving contradictory data in enzyme inhibition assays?

  • Dose-Response Curves: Validate IC50 values across multiple replicates to rule out assay variability.
  • Crystallographic Studies: Resolve binding modes (e.g., non-covalent vs. covalent interactions) using X-ray structures of enzyme-inhibitor complexes .
  • Kinetic Analysis: Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Cross-Validation: Compare results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. How can stability and degradation profiles of this compound be systematically evaluated under physiological conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (H2O2) to identify degradation products .
  • UPLC-MS/MS: Characterize degradation pathways (e.g., hydrolysis of the piperazine-thiophene bond or oxidation of the thiophene ring) by tracking molecular ion peaks (e.g., m/z 354.30 for pyrrolidine-carboxamide derivatives) .
  • Accelerated Stability Testing: Monitor purity over time under controlled humidity (75% RH) and temperature (25°C) using ICH guidelines .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations: Assess membrane permeability via logP calculations (e.g., predicted logP ~2.5 for analogs with similar hydrophobicity) .
  • ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Docking Studies: Map binding affinities to off-target receptors (e.g., dopamine D3 or TRPV4 channels) to anticipate side effects .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) using factorial design to reduce variability .

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